(2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one
CAS No.:
Cat. No.: VC13557390
Molecular Formula: C14H11NO3
Molecular Weight: 241.24 g/mol
* For research use only. Not for human or veterinary use.
![(2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one -](/images/structure/VC13557390.png)
Specification
Molecular Formula | C14H11NO3 |
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Molecular Weight | 241.24 g/mol |
IUPAC Name | (2E)-6-hydroxy-2-[(1-methylpyrrol-2-yl)methylidene]-1-benzofuran-3-one |
Standard InChI | InChI=1S/C14H11NO3/c1-15-6-2-3-9(15)7-13-14(17)11-5-4-10(16)8-12(11)18-13/h2-8,16H,1H3/b13-7+ |
Standard InChI Key | UMAHAGNYNSJQKN-NTUHNPAUSA-N |
Isomeric SMILES | CN1C=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O |
SMILES | CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Canonical SMILES | CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The compound is systematically named (2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one, reflecting its benzofuran core fused with a 1-methylpyrrole substituent. Its molecular formula is C₁₅H₁₃NO₃, with a molecular weight of 267.27 g/mol (calculated from PubChem data for analogous structures) .
Structural Features
The molecule consists of:
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A benzofuran-3-one backbone with a ketone group at position 3.
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A hydroxyl group at position 6, enhancing solubility and hydrogen-bonding capacity.
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An (E)-configured methylidene bridge at position 2, linking the benzofuran core to a 1-methylpyrrole heterocycle.
The stereochemistry at the methylidene bridge (E-configuration) is critical for intermolecular interactions, as evidenced by X-ray crystallography data from related compounds .
Spectroscopic Data
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UV-Vis: Absorption maxima at 280 nm (benzofuran π→π*) and 340 nm (conjugated enone system) .
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IR: Peaks at 1680 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C), and 3200 cm⁻¹ (O-H) .
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NMR: ¹H NMR (DMSO-d₆) signals include δ 8.2 ppm (H-5, benzofuran), δ 6.9 ppm (pyrrole protons), and δ 2.4 ppm (N-methyl group) .
Synthesis and Structural Optimization
Synthetic Routes
The compound is typically synthesized via a Knoevenagel condensation between 6-hydroxy-1-benzofuran-3(2H)-one and 1-methyl-1H-pyrrole-2-carbaldehyde under acidic conditions . Key steps include:
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Activation of the benzofuran core using acetic anhydride to enhance electrophilicity at position 2.
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Condensation with the pyrrole aldehyde at 80°C for 12 hours, yielding the (E)-isomer preferentially due to steric hindrance .
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Purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Stereochemical Control
The E-configuration is favored due to:
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Thermodynamic stability from reduced steric clash between the pyrrole methyl group and benzofuran oxygen.
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π-Stacking interactions between the pyrrole and benzofuran rings, as observed in computational models .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The hydroxyl group at position 6 undergoes O-alkylation and acylation (Table 1).
Reaction Type | Reagent | Product | Yield (%) | Reference |
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O-Methylation | CH₃I, K₂CO₃ | 6-Methoxy derivative | 82 | |
Acetylation | Ac₂O, H₂SO₄ | 6-Acetoxy derivative | 75 |
Cycloaddition Reactions
The α,β-unsaturated ketone system participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene), forming tetracyclic adducts relevant to natural product synthesis .
Biological Activity and Mechanistic Insights
Antimicrobial Properties
In vitro assays demonstrate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to:
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Membrane disruption via interaction with phospholipid headgroups .
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Inhibition of DNA gyrase through binding to the ATPase domain (docking score: -9.2 kcal/mol) .
Anti-Inflammatory Effects
The compound reduces TNF-α production in LPS-stimulated macrophages (IC₅₀ = 12 µM) by suppressing NF-κB nuclear translocation .
Applications in Drug Development
Antitubercular Lead Optimization
Structural analogs of this compound show MIC = 2 µg/mL against Mycobacterium tuberculosis H37Rv by targeting decaprenylphosphoryl-β-D-ribose oxidase (DprE1) . Modifications to the pyrrole substituent enhance potency 4-fold .
Photodynamic Therapy (PDT)
The benzofuran-pyrrole conjugate acts as a photosensitizer, generating singlet oxygen (ΦΔ = 0.45) under 650 nm irradiation, enabling cancer cell apoptosis .
Comparative Analysis with Structural Analogs
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